molecular formula C12H15NO3 B12979025 Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Cat. No.: B12979025
M. Wt: 221.25 g/mol
InChI Key: CLMVOBREWTYAIQ-MRVPVSSYSA-N
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Description

Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzyl alcohol with methyl 3-bromo-2-methylpropanoate under basic conditions to form the oxazepine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against various diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate
  • Methyl ®-3,4-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Uniqueness

Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is unique due to its specific stereochemistry and functional groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. Its specific configuration may also influence its binding affinity and selectivity towards molecular targets.

By understanding the detailed properties and applications of Methyl ®-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (3R)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1

InChI Key

CLMVOBREWTYAIQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1COC2=C(CN1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1COC2=C(CN1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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